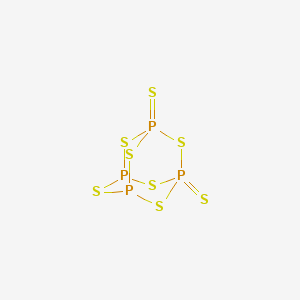
Tetraphosphorus octasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphorus octasulfide is an inorganic compound with the chemical formula P₄S₈. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique molecular structure, which consists of a tetrahedral array of four phosphorus atoms bonded to eight sulfur atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphosphorus octasulfide can be synthesized through the direct combination of white phosphorus (P₄) and elemental sulfur (S₈) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{P}_4 + \text{S}_8 \rightarrow \text{P}_4\text{S}_8 ]
Industrial Production Methods: Industrial production of this compound involves the thermolysis of mixtures of phosphorus and sulfur. The product distribution can be analyzed using 31P-NMR spectroscopy to ensure the desired compound is obtained .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphosphorus octasulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as chlorine or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metals.
Substitution: Substitution reactions often involve the replacement of sulfur atoms with other elements or groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphorus oxides, while reduction can yield various phosphorus-sulfur compounds .
Applications De Recherche Scientifique
Tetraphosphorus octasulfide has several applications in scientific research and industry:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-sulfur compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Studies are being conducted to investigate its potential therapeutic applications.
Industry: this compound is used in the production of lubricants, additives, and other industrial chemicals.
Mécanisme D'action
The mechanism by which tetraphosphorus octasulfide exerts its effects involves its ability to interact with various molecular targets and pathways. Its unique structure allows it to participate in a range of chemical reactions, influencing the behavior of other compounds and materials. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Comparaison Avec Des Composés Similaires
Phosphorus pentasulfide (P₄S₁₀): Used in the production of organosulfur compounds.
Phosphorus sesquisulfide (P₄S₃): Used in the production of “strike anywhere matches.”
Other Phosphorus Sulfides: P₄S₄, P₄S₅, P₄S₆, P₄S₇, and P₄S₉.
Uniqueness: Tetraphosphorus octasulfide is unique due to its specific molecular structure and the balance of phosphorus and sulfur atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various specialized applications .
Propriétés
Numéro CAS |
37295-14-0 |
|---|---|
Formule moléculaire |
P4S8 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1,3-bis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S8/c5-3-8-1-7-2(10-3)11-4(6,9-1)12-3 |
Clé InChI |
NMMODYSNYWOYCZ-UHFFFAOYSA-N |
SMILES canonique |
P12SP3SP(=S)(S1)SP(=S)(S2)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















